molecular formula C11H13NO2 B1655079 cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide CAS No. 31500-38-6

cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide

Cat. No.: B1655079
CAS No.: 31500-38-6
M. Wt: 191.23 g/mol
InChI Key: HDNAENGLYCLHFK-UHFFFAOYSA-N
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Description

cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide: is a chemical compound derived from norbornene, a bicyclic hydrocarbon. This compound is characterized by its unique structure, which includes an imide group and an ethyl substituent. It is commonly used in various chemical reactions and has applications in polymer science and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide typically involves the Diels-Alder reaction, followed by imidization. The Diels-Alder reaction between cyclopentadiene and maleic anhydride forms the norbornene structure. Subsequent reaction with ethylamine leads to the formation of the imide group .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as Grubbs’ catalysts are commonly used in the ring-opening metathesis polymerization (ROMP) process to produce high molecular weight polymers .

Chemical Reactions Analysis

Types of Reactions: cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide involves its ability to undergo polymerization reactions. The imide group and the norbornene structure provide sites for chemical reactions, allowing the formation of long polymer chains. These polymers exhibit unique properties such as high thermal stability and mechanical strength .

Comparison with Similar Compounds

  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
  • N-Phenyl-5-norbornene-2,3-dicarboximide

Comparison: cis-endo-N-Ethyl-5-norbornene-2,3-dicarboximide is unique due to its ethyl substituent, which imparts different chemical and physical properties compared to other similar compounds. For example, the presence of the ethyl group can influence the solubility and reactivity of the compound, making it suitable for specific applications in polymer science .

Properties

IUPAC Name

4-ethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-12-10(13)8-6-3-4-7(5-6)9(8)11(12)14/h3-4,6-9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNAENGLYCLHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2C3CC(C2C1=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953490
Record name 2-Ethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31500-38-6
Record name 5-Norbornene-2,3-dicarboximide, N-ethyl-, (Z)-endo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031500386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC68810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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